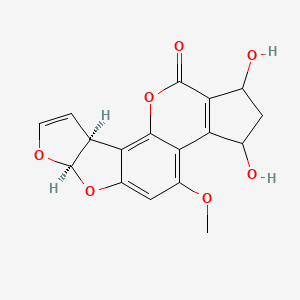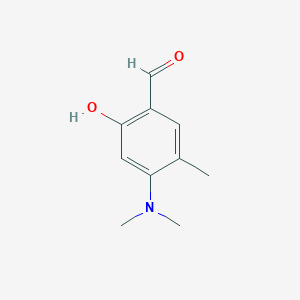
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methyl group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 4-(Dimethylamino)benzaldehyde with suitable reagents to introduce the hydroxy and methyl groups. One common method involves the use of Friedel-Crafts alkylation, where the benzaldehyde is reacted with methylating agents under acidic conditions to introduce the methyl group. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the hydroxy and methyl groups, making it less versatile in certain reactions.
4-(Dimethylamino)-2-hydroxybenzaldehyde: Similar but lacks the methyl group, affecting its reactivity and applications.
4-(Dimethylamino)-5-methylbenzaldehyde: Lacks the hydroxy group, limiting its use in hydrogen bonding interactions.
Uniqueness
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and methyl) on the benzaldehyde core. This combination of functional groups enhances its reactivity and allows for a broader range of applications in various fields .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-12)10(13)5-9(7)11(2)3/h4-6,13H,1-3H3 |
Clave InChI |
CMFPTTXFNONIRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N(C)C)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



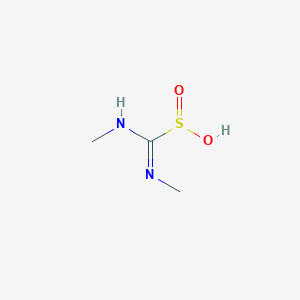
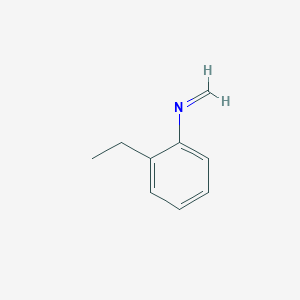

silane](/img/structure/B14628319.png)


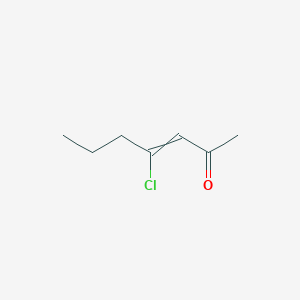

![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)

![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
